molecular formula C17H11F4NO2 B14249816 4-Cyano-3,5-difluorophenyl 2,6-difluoro-4-propylbenzoate CAS No. 330207-83-5

4-Cyano-3,5-difluorophenyl 2,6-difluoro-4-propylbenzoate

Cat. No.: B14249816
CAS No.: 330207-83-5
M. Wt: 337.27 g/mol
InChI Key: MTDFCFUPMCDKTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyano-3,5-difluorophenyl 2,6-difluoro-4-propylbenzoate is a chemical compound with the molecular formula C17H13F4NO2 It is an ester formed from the reaction between 4-cyano-3,5-difluorophenol and 2,6-difluoro-4-propylbenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-3,5-difluorophenyl 2,6-difluoro-4-propylbenzoate typically involves a multi-step process. One common method is the esterification reaction between 4-cyano-3,5-difluorophenol and 2,6-difluoro-4-propylbenzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Cyano-3,5-difluorophenyl 2,6-difluoro-4-propylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyano-3,5-difluorophenyl 2,6-difluoro-4-propylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-Cyano-3,5-difluorophenyl 2,6-difluoro-4-propylbenzoate involves its interaction with specific molecular targets. The cyano and fluorine groups on the aromatic rings can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyano-3,5-difluorophenyl 4-pentylbenzoate
  • 4-Cyano-3,5-difluorophenyl 4-butylbenzoate
  • 4-Cyano-3,5-difluorophenylboronic acid

Uniqueness

4-Cyano-3,5-difluorophenyl 2,6-difluoro-4-propylbenzoate is unique due to the presence of multiple fluorine atoms and a cyano group, which enhance its chemical stability and reactivity. These features make it a valuable compound for various applications in research and industry .

Properties

CAS No.

330207-83-5

Molecular Formula

C17H11F4NO2

Molecular Weight

337.27 g/mol

IUPAC Name

(4-cyano-3,5-difluorophenyl) 2,6-difluoro-4-propylbenzoate

InChI

InChI=1S/C17H11F4NO2/c1-2-3-9-4-14(20)16(15(21)5-9)17(23)24-10-6-12(18)11(8-22)13(19)7-10/h4-7H,2-3H2,1H3

InChI Key

MTDFCFUPMCDKTG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C(=C1)F)C(=O)OC2=CC(=C(C(=C2)F)C#N)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.